![molecular formula C12H8ClN3 B2763748 Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- CAS No. 1340769-63-2](/img/structure/B2763748.png)

Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

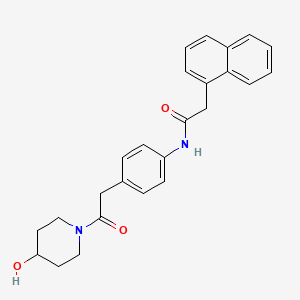

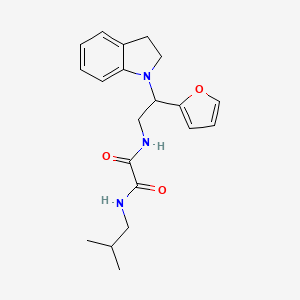

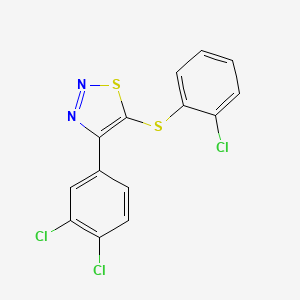

Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is a chemical compound with the molecular formula C12H8ClN3 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The synthesis of imidazo[1,5-a]pyrazine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrazine from readily available starting materials .Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is based on the imidazo[1,5-a]pyrazine scaffold, which is a fused bicyclic heterocycle . The molecule has a chlorine atom at the 8th position and a phenyl group at the 1st position .Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine is known for its reactivity and multifarious biological activity . It can undergo a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- has a predicted density of 1.35±0.1 g/cm3 and a predicted pKa of 2.63±0.30 .Applications De Recherche Scientifique

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine serves as a crucial structural component in both agrochemicals and pharmaceuticals. Researchers have explored its synthesis for several decades, resulting in numerous transformations that allow convenient access to this compound from readily available starting materials . Its versatility makes it valuable for designing novel drugs and crop protection agents.

Materials Science

The unique chemical structure of imidazo[1,5-a]pyridine makes it an intriguing candidate for materials science applications. Researchers have reported promising innovations in areas such as optoelectronic devices, sensors, and imaging agents. Its luminescent properties make it suitable for use in various technologies .

Anti-Cancer Agents

Imidazo[1,5-a]pyridine derivatives have shown potential as anti-cancer drugs. Their distinct structure and biological properties make them attractive for targeted therapies. Researchers continue to explore their efficacy and safety profiles in cancer treatment .

Covalent Inhibitors

In drug development, covalent inhibitors play a crucial role. Recent efforts have utilized imidazo[1,2-a]pyridine as a core scaffold for installing covalent warheads. This strategy aims to enhance drug selectivity and efficacy, particularly in cancer treatment .

Optoelectronic Devices

Due to its optical behaviors, imidazo[1,5-a]pyridine derivatives find applications in optoelectronic devices. These compounds can serve as emitters for confocal microscopy, imaging, and other light-based technologies .

Organic Synthesis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis. Researchers have explored its reactivity and synthetic pathways, making it a valuable building block for constructing complex molecules .

Mécanisme D'action

Target of Action

Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is a significant structural component of a large number of agrochemicals and pharmaceuticals Related compounds such as imidazo[1,2-a]pyridines have been reported to exhibit activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

For instance, some imidazo[1,2-a]pyridine derivatives have demonstrated potent and broad-spectrum anti-influenza activity .

Biochemical Pathways

For example, some imidazo[1,2-a]pyridine derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

Related compounds with similar structures have been reported to have promising oral bioavailability .

Result of Action

For instance, some imidazo[1,2-a]pyridine derivatives have been found to induce clustering of the viral nucleoprotein and prevent its nuclear accumulation .

Orientations Futures

Propriétés

IUPAC Name |

8-chloro-1-phenylimidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-11-10(9-4-2-1-3-5-9)15-8-16(11)7-6-14-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANATYQENOWKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC=CN3C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1-phenylimidazo[1,5-A]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2763672.png)

![1-allyl-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2763676.png)

![5,7-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2763677.png)

![2-Chloro-1-[3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]ethanone](/img/structure/B2763679.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2763680.png)

![N-(2,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2763681.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)

![1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763687.png)